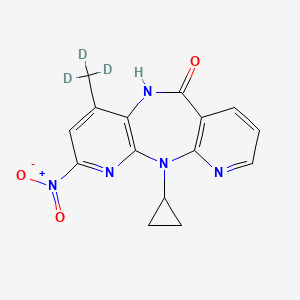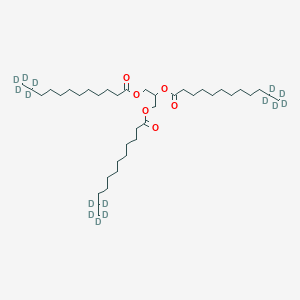
Glyceryl tri(dodecanoate-11,11,12,12,12-d5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyceryl tri(dodecanoate-11,11,12,12,12-d5): is a synthetic compound that belongs to the class of glycerides. It is a triester formed from glycerol and deuterated dodecanoic acid (also known as lauric acid). The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glyceryl tri(dodecanoate-11,11,12,12,12-d5) typically involves the esterification of glycerol with deuterated dodecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of glyceryl tri(dodecanoate-11,11,12,12,12-d5) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
化学反应分析
Types of Reactions: Glyceryl tri(dodecanoate-11,11,12,12,12-d5) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and deuterated dodecanoic acid.
Transesterification: The compound can participate in transesterification reactions with other alcohols, leading to the exchange of ester groups.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Glycerol and deuterated dodecanoic acid.
Transesterification: New esters and glycerol.
Oxidation: Oxidized derivatives of glyceryl tri(dodecanoate-11,11,12,12,12-d5).
科学研究应用
Glyceryl tri(dodecanoate-11,11,12,12,12-d5) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biological Studies: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medical Research: Investigated for its potential use in drug delivery systems and as a model compound for studying lipid metabolism.
Industrial Applications: Utilized in the development of deuterated compounds for various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of glyceryl tri(dodecanoate-11,11,12,12,12-d5) is primarily related to its role as a tracer in metabolic studies. The deuterium labeling allows researchers to track the compound’s metabolic pathways and interactions within biological systems. The compound’s ester bonds can be hydrolyzed by enzymes such as lipases, releasing glycerol and deuterated dodecanoic acid, which can then be further metabolized.
相似化合物的比较
Glyceryl tri(dodecanoate):
Glyceryl tri(oleate): A triester formed from glycerol and oleic acid, used in similar applications but with different fatty acid composition.
Glyceryl tri(stearate): A triester formed from glycerol and stearic acid, used in various industrial and research applications.
Uniqueness: Glyceryl tri(dodecanoate-11,11,12,12,12-d5) is unique due to its deuterium labeling, which makes it particularly valuable in analytical and metabolic studies. The presence of deuterium allows for precise tracking and analysis using techniques such as mass spectrometry and NMR spectroscopy, providing insights that are not possible with non-deuterated compounds.
属性
分子式 |
C39H74O6 |
|---|---|
分子量 |
654.1 g/mol |
IUPAC 名称 |
2,3-bis(11,11,12,12,12-pentadeuteriododecanoyloxy)propyl 11,11,12,12,12-pentadeuteriododecanoate |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
InChI 键 |
VMPHSYLJUKZBJJ-NLBPYYKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


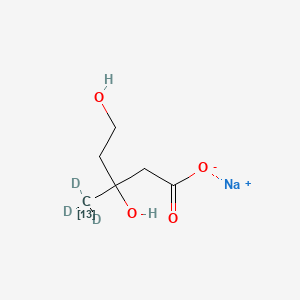
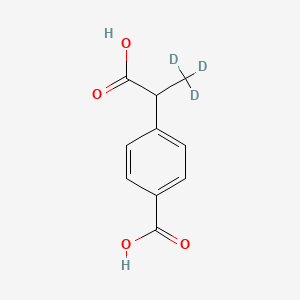
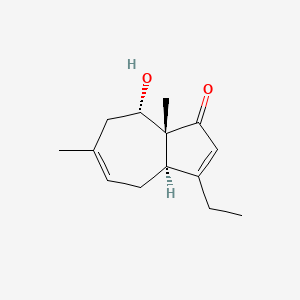



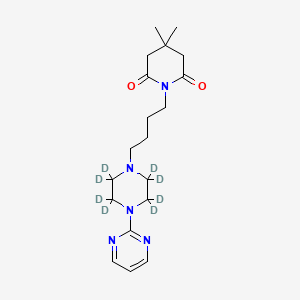
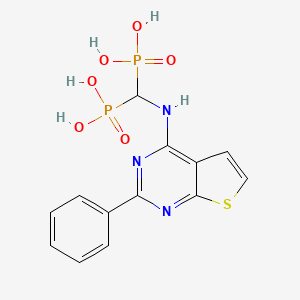

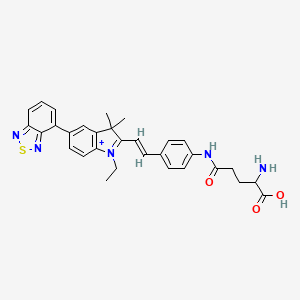
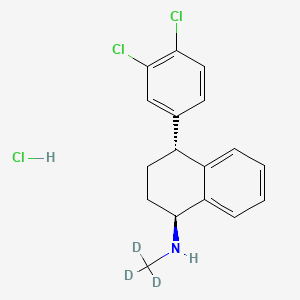
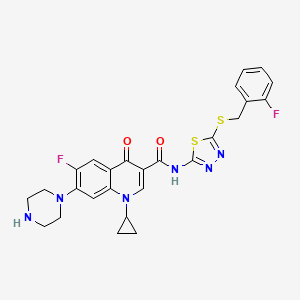
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)
